molecular formula C9H16O3S2 B8643742 O-ethyl S-(tert-butoxycarbonyl)methyl dithiocarbonate CAS No. 27240-57-9

O-ethyl S-(tert-butoxycarbonyl)methyl dithiocarbonate

Cat. No. B8643742
CAS RN: 27240-57-9
M. Wt: 236.4 g/mol
InChI Key: PUWFWBUIBGCOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-ethyl S-(tert-butoxycarbonyl)methyl dithiocarbonate is a useful research compound. Its molecular formula is C9H16O3S2 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-ethyl S-(tert-butoxycarbonyl)methyl dithiocarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-ethyl S-(tert-butoxycarbonyl)methyl dithiocarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

27240-57-9

Product Name

O-ethyl S-(tert-butoxycarbonyl)methyl dithiocarbonate

Molecular Formula

C9H16O3S2

Molecular Weight

236.4 g/mol

IUPAC Name

tert-butyl 2-ethoxycarbothioylsulfanylacetate

InChI

InChI=1S/C9H16O3S2/c1-5-11-8(13)14-6-7(10)12-9(2,3)4/h5-6H2,1-4H3

InChI Key

PUWFWBUIBGCOIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SCC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium ethylxanthate (58.0 g, 364 mmol) was suspended in 200 mL of dry acetone at room temperature. tert-Butyl chloroacetate (50 g, 332 mmol) was added dropwise with stirring. After 18 hrs potassium chloride was removed by fitration, and the solvent was evaporated. The residue was taken up into ether, washed with 5% NaHCO3, water, and brine, dried over MgSO4, filtered, and evaporated to leave 80 g of O-ethyl S-(tert-butoxycarbonyl)methyl dithiocarbonate as a thick oil. This oil was stirred with ethanolamine (323 mmol) for 2 hrs at room temperature. The reaction mixture was taken up into ethyl acetate, washed with 1.2N HCl, water, and brine, dried over MgSO4, filtered, and evaporated. The residue was vacuum dis-tilled to give 30 g of mercapto-acetic acid tert-butyl ester as a clear oil.
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.